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Introduction

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral diphosphine ligand that has
proven to be of paramount importance in the field of asymmetric catalysis. Its C2-symmetric,
atropisomeric structure, arising from restricted rotation about the C1-C1' bond of the binaphthyl
backbone, provides a well-defined chiral environment for a wide range of metal-catalyzed
enantioselective transformations. The synthesis of BINAP typically results in a racemic mixture
of its (R)- and (S)-enantiomers. However, for applications in asymmetric synthesis, the use of
enantiomerically pure BINAP is crucial to achieve high enantioselectivity in the desired product.
[1] This technical guide provides a comprehensive overview of the core methods employed for
the resolution of racemic BINAP, presenting quantitative data, detailed experimental protocols,
and visual workflows to aid researchers in selecting and implementing the most suitable
strategy for their needs.

Core Resolution Strategies

The resolution of racemic BINAP can be broadly categorized into four main strategies:

o Classical Resolution: Involving the formation of diastereomeric derivatives with a chiral
resolving agent, which can then be separated by physical means such as fractional
crystallization.
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» Chromatographic Resolution: Employing chiral stationary phases (CSPs) in high-
performance liquid chromatography (HPLC) to directly separate the enantiomers.

» Kinetic Resolution: Utilizing a chiral catalyst or reagent that reacts at different rates with the
two enantiomers of racemic BINAP or a BINAP precursor, leading to the enrichment of the
less reactive enantiomer.

o Dynamic Kinetic Resolution (DKR): Combining a kinetic resolution with an in-situ
racemization of the starting material, allowing for the theoretical conversion of the entire
racemic mixture into a single enantiomer of the product.

The following sections delve into the technical details of each of these methodologies.

Classical Resolution

Classical resolution is a foundational technique for obtaining enantiomerically pure compounds.
In the context of BINAP, this can be achieved either by resolving a precursor like 1,1'-bi-2-
naphthol (BINOL) or by resolving a BINAP derivative such as its phosphine oxide (BINAPO).

Resolution of the Precursor: (£)-BINOL

A highly effective and widely adopted strategy involves the resolution of racemic BINOL, which
is then stereospecifically converted to the corresponding enantiomer of BINAP. This approach
is often preferred due to the availability of efficient resolving agents for BINOL. One of the most
successful methods utilizes N-benzylcinchonidinium chloride as the chiral resolving agent.[2]
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Table 1: Quantitative data for the resolution of racemic BINOL using N-benzylcinchonidinium
chloride. Data sourced from Organic Syntheses.[2]

Materials:

Racemic 1,1'-bi-2-naphthol (BINOL)

N-benzylcinchonidinium chloride

Acetonitrile (MeCN)

Methanol (MeOH)

Ethyl acetate (EtOAC)

Hydrochloric acid (aq., dilute)

Procedure:

e A solution of racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in
acetonitrile is heated to reflux to ensure complete dissolution.

» During heating, the (R)-BINOL*N-benzylcinchonidinium chloride complex begins to
crystallize.

e The mixture is cooled to 0 °C, and the solid is collected by filtration and washed with cold
acetonitrile to afford the diastereomeric complex with approximately 96% diastereomeric
excess (d.e.).

o The complex is further purified by slurrying in methanol to achieve >99% d.e.

e The purified complex is then treated with a mixture of ethyl acetate and dilute aqueous HCI
to break the salt and liberate (R)-BINOL. The organic layer is separated, washed, dried, and
concentrated to yield (R)-BINOL.[2]

o The mother liquor from the initial crystallization, containing the enriched (S)-BINOL, is
concentrated. The residue is dissolved in ethyl acetate and washed with dilute HCI to remove
the resolving agent. The organic layer is then concentrated to afford (S)-BINOL.[2]
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Once enantiomerically pure BINOL is obtained, it can be converted to BINAP without

compromising its chiral integrity. A common method involves the conversion of BINOL to its

bistriflate, followed by a nickel-catalyzed cross-coupling with diphenylphosphine.[3]

Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL

Materials:

(R)-(+)-1,1'-bi-2-naphthol

Methylene chloride (CH2zClz2)

Pyridine

Triflic anhydride (Tf20)

Hexane

Silica gel

[1,2-Bis(diphenylphosphino)ethane]nickel(Il) chloride (NiClz(dppe))
Anhydrous dimethylformamide (DMF)

Diphenylphosphine (Ph2PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Methanol

Procedure:

Preparation of the Ditriflate: (R)-BINOL is dissolved in dry methylene chloride, and the
solution is cooled. Pyridine and triflic anhydride are added, and the reaction is stirred
overnight at room temperature. Hexane is added, and the mixture is filtered through a pad of
silica gel. The filtrate is concentrated to give the (R)-BINOL ditriflate.
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» Nickel-Catalyzed Phosphination: An oven-dried flask is charged with NiClz(dppe) and purged
with nitrogen. Anhydrous DMF and diphenylphosphine are added, and the solution is heated
to 100 °C. A solution of the (R)-BINOL ditriflate and DABCO in DMF is then added, followed
by additional portions of diphenylphosphine over several hours. The reaction is heated at
100 °C for 2-3 days.

 Isolation: The reaction mixture is cooled, and the product crystallizes. The solid is collected
by filtration, washed with methanol, and dried under vacuum to yield (R)-BINAP.[3]

Classical Resolution of BINOL

Click to download full resolution via product page

Workflow for classical resolution of BINOL and conversion to BINAP.

Resolution of Racemic BINAP Monoxide or Dioxide

An alternative classical approach involves the synthesis of racemic BINAP, followed by
oxidation to the corresponding bis(phosphine oxide) (BINAPO). This racemic BINAPO is then
resolved using a chiral acid, such as (+)-camphorsulfonic acid or (-)-O,0'-dibenzoyl-L-tartaric
acid, through fractional crystallization of the resulting diastereomeric salts. The separated
enantiomers of BINAPO are then reduced back to the enantiomerically pure BINAP.

| Resolving Agent | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (e.e., %) | | :--- | :--- |
- | :--- | :--- | | (-)-O,0'-Dibenzoyl-L-tartaric acid | (S)-BINAPO | - | High | | (+)-Camphorsulfonic
acid | (R)-BINAPO | - | High |
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Table 2: Qualitative data for the classical resolution of racemic BINAPO. Specific yield and e.e.
values are highly dependent on the crystallization conditions.[4]

Materials:

Racemic BINAPO

Chiral resolving agent (e.qg., (-)-O,0'-dibenzoyl-L-tartaric acid)

Suitable solvent for crystallization (e.g., ethanol, acetone)

Base for liberation of BINAPO (e.g., NaOH)

Reducing agent (e.g., HSIiCls/EtsN)
Procedure:

e Racemic BINAPO and the chiral resolving agent are dissolved in a minimal amount of a hot
solvent.

e The solution is allowed to cool slowly, leading to the crystallization of one of the
diastereomeric salts.

e The crystals are collected by filtration. The process may be repeated to enhance
diastereomeric purity.

e The resolved diastereomeric salt is treated with a base to liberate the enantiomerically pure
BINAPO.

e The enantiopure BINAPO is then reduced to the corresponding BINAP enantiomer using a
suitable reducing agent like trichlorosilane and triethylamine.

Chromatographic Resolution

Chiral chromatography, particularly HPLC, offers a powerful analytical and preparative tool for
the direct separation of BINAP enantiomers. This method relies on the differential interaction of
the enantiomers with a chiral stationary phase (CSP).
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The resolution of BINAP dioxide (BINAPO) on brush-type CSPs has been reported.[5] While
direct preparative scale HPLC of BINAP itself is less common for large-scale synthesis due to
cost and solvent consumption, it is an invaluable technique for analytical determination of
enantiomeric excess.

Chiral Stationary . Separation Factor .
Mobile Phase Resolution (Rs)
Phase (CSP) (o)
n-hexane/2-propanol
CSP1 1.25 1.80
(50:50)
MTBE/methanol )
CSP 11 - Baseline
(90:10)
MTBE/methanol
CSP 12 2.13 4.85
(90:10)

Table 3: Chromatographic data for the separation of BINAPO enantiomers on different brush-
type CSPs.[5]

Instrumentation:

» High-Performance Liquid Chromatograph

¢ Chiral column (e.g., Daicel Chiralpak series)
e UV detector

Typical Conditions:

» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline
separation.

e Flow Rate: Typically 0.5-1.5 mL/min.

» Detection: UV detection at a wavelength where BINAP exhibits strong absorbance (e.g., 254
nm).
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o Column Temperature: Often ambient, but can be controlled to optimize separation.

Procedure:

A dilute solution of the BINAP sample is prepared in the mobile phase.

The sample is injected onto the chiral column.

The enantiomers are separated as they pass through the column, resulting in two distinct
peaks in the chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks.
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Schematic of chiral HPLC for BINAP enantiomer separation.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than
the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted, slower-

reacting enantiomer.
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A notable example is the kinetic resolution of racemic secondary allylic alcohols via asymmetric
hydrogenation catalyzed by a BINAP-ruthenium(ll) complex. While this method resolves the
alcohol and not BINAP itself, it showcases the resolving power of chiral BINAP complexes. A
more direct application involves the palladium-catalyzed allylic alkylation using a chiral P,S-
ligand derived from BINAP, which effectively resolves acyclic allylic acetates and benzoates.[6]

. Enantiomeric Excess (e.e., o
Conversion (%) Selectivity Factor (s)
%) of Unreacted Substrate

55 >98 ~26

Table 4: Data for the kinetic resolution of 3-buten-2-yl benzoate using a palladium/(S)-BINAP(S)
catalyst system.[6]

Materials:

Racemic allylic benzoate

Palladium catalyst precursor (e.g., [Pdz2(dba)s]*CHCIs)

Chiral ligand (e.g., (S)-BINAP(S))

Nucleophile (e.g., sodium dimethyl malonate)

Solvent (e.g., THF)

Procedure:

The palladium precursor and the chiral ligand are dissolved in the solvent to form the active
catalyst.

The racemic allylic benzoate and the nucleophile are added to the catalyst solution.

The reaction is allowed to proceed to a specific conversion (typically around 50%).

The reaction is quenched, and the unreacted allylic benzoate is separated from the product
by chromatography.
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e The enantiomeric excess of the recovered starting material is determined, for example, by

chiral HPLC.
4 .. . .. I
Kinetic Resolution Principle
. Enriched Unreacted
Chiral Catalyst Yttty L Substrate
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Principle of kinetic resolution.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution overcomes the 50% theoretical yield limitation of standard kinetic

resolution by coupling the resolution step with an in-situ racemization of the starting material.

This allows for the conversion of the entire racemic mixture into a single enantiomerically pure

product.

A prime example is the chemoenzymatic dynamic kinetic resolution of BINOLs. This method
combines a metal catalyst for the racemization of BINOL with a lipase for the enantioselective

acylation of one of the BINOL enantiomers.

Substrate (rac-BINOL

Enantiomeric Excess (e.e.,

derivative) Vield (%) %)
6-Br-BINOL 95 93
6-CI-BINOL 92 92
6-COz2Me-BINOL 87 87
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Table 5: Selected data for the chemoenzymatic DKR of substituted BINOLSs using a CuCIl/BCP
catalyst for racemization and lipase LPL-311-Celite for resolution.[7]

Materials:

Racemic BINOL derivative

o Copper(l) chloride (CuCl)

e Ligand (e.g., Bathocuproine, BCP)
e Lipase (e.g., LPL-311-Celite)

e Acyl donor (e.g., vinyl acetate)

e Base (e.g., Na2COs)

e Solvent (e.g., toluene)

Procedure:

e In a reaction vessel under an inert atmosphere, the racemization catalyst is prepared by
mixing CuCl and the ligand in toluene.

e The racemic BINOL derivative, the lipase, the base, and the acyl donor (vinyl acetate, which
also serves as a co-solvent) are added.

e The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for an extended
period (e.g., 60 hours).

e During the reaction, one enantiomer of BINOL is continuously acylated by the lipase, while
the other enantiomer, which is being depleted, is replenished through the copper-catalyzed
racemization of the acylated enantiomer's counterpart.

» After the reaction is complete, the enzyme is filtered off, and the product (the monoacylated
BINOL) is purified by chromatography.
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* The acetyl group can be subsequently hydrolyzed to yield the enantiomerically pure BINOL.

[7]
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Conceptual workflow of the dynamic kinetic resolution of BINOL.

Conclusion

The resolution of racemic BINAP is a critical step in harnessing its full potential in asymmetric

catalysis. This guide has detailed the primary methodologies available to researchers, from
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traditional classical and chromatographic techniques to more advanced kinetic and dynamic
kinetic resolutions. The choice of method will depend on various factors, including the desired
scale of the synthesis, cost considerations, and the available laboratory infrastructure. For
large-scale production, classical resolution of the BINOL precursor followed by stereospecific
conversion to BINAP remains a robust and economical approach. Chromatographic methods
are indispensable for analytical purposes and can be employed for smaller-scale preparative
separations. Kinetic and dynamic kinetic resolutions offer elegant and highly efficient
alternatives, particularly when high throughput or the synthesis of a specific derivative is
desired. By understanding the principles and practical aspects of each method presented,
researchers can make informed decisions to efficiently access the enantiomerically pure BINAP
required for their innovative work in asymmetric synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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